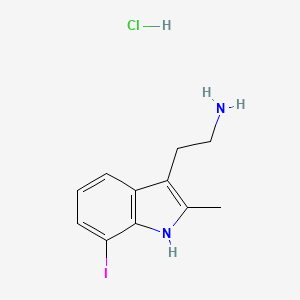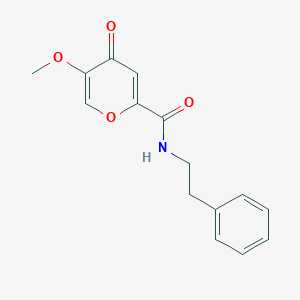
5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is a chemical compound belonging to the class of pyran derivatives It features a pyran ring substituted with a methoxy group at the 5-position, a keto group at the 4-position, and a phenethylamide group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methoxy-2-hydroxyacetophenone and phenethylamine.
Keto Group Introduction: The keto group at the 4-position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.
Amide Formation: The final step involves the formation of the amide group at the 2-position through a reaction with phenethylamine under conditions favoring amide bond formation, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions at the methoxy or amide groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation of the keto group.
Hydroxyl Derivatives: Resulting from reduction of the keto group.
Substituted Derivatives: Resulting from substitution reactions at the methoxy or amide groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of inflammatory and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but lacks the methoxy group.
7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar chromone derivative with a different substitution pattern.
2-Carboxy-5-hydroxy-4-pyrone: Another pyran derivative with hydroxyl and carboxylic acid groups.
Uniqueness: 5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyran derivatives. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
5-methoxy-4-oxo-N-(2-phenylethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,18) |
InChI 键 |
MVHKCOZJULNPSD-UHFFFAOYSA-N |
规范 SMILES |
COC1=COC(=CC1=O)C(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


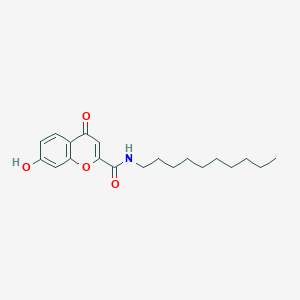
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
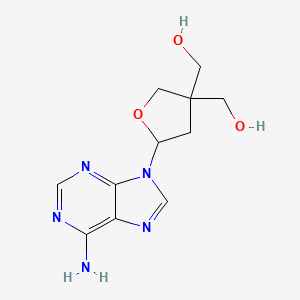
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
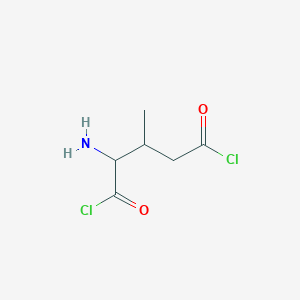
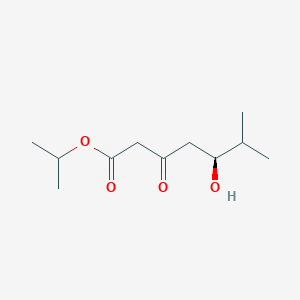
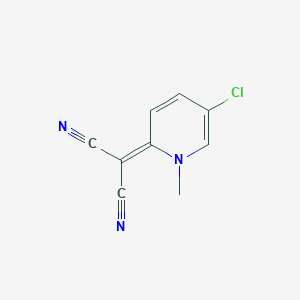
![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)
![2,5-Diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B15172755.png)
